molecular formula C10H10N2O2 B11466890 2,5-dimethyl-6-nitro-1H-indole

2,5-dimethyl-6-nitro-1H-indole

Cat. No.: B11466890
M. Wt: 190.20 g/mol
InChI Key: VNNOIJLJZVDIQN-UHFFFAOYSA-N
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Description

2,5-Dimethyl-6-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-6-nitro-1H-indole typically involves nitration of 2,5-dimethylindole. One common method is the reaction of 2,5-dimethylindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the nitration process and avoid over-nitration.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-6-nitro-1H-indole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, due to the electron-donating effect of the methyl groups.

    Oxidation: The indole ring can be oxidized under strong oxidative conditions, although this is less common due to the stability of the indole structure.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 2,5-Dimethyl-6-amino-1H-indole.

    Substitution: Various substituted indoles depending on the electrophile used.

    Oxidation: Oxidized indole derivatives, though less common.

Scientific Research Applications

2,5-Dimethyl-6-nitro-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-6-nitro-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

2,5-Dimethyl-6-nitro-1H-indole can be compared with other nitroindole derivatives, such as:

    2-Methyl-6-nitro-1H-indole: Lacks one methyl group, which may affect its reactivity and biological activity.

    5-Nitro-1H-indole: Lacks both methyl groups, leading to different electronic properties and reactivity.

    6-Nitro-1H-indole: Lacks both methyl groups, similar to 5-nitro-1H-indole but with different substitution patterns.

The presence of methyl groups in this compound can influence its chemical reactivity and biological activity, making it unique compared to other nitroindole derivatives.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2,5-dimethyl-6-nitro-1H-indole

InChI

InChI=1S/C10H10N2O2/c1-6-3-8-4-7(2)11-9(8)5-10(6)12(13)14/h3-5,11H,1-2H3

InChI Key

VNNOIJLJZVDIQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])NC(=C2)C

Origin of Product

United States

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